molecular formula C11H10N2O3 B020209 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618383-46-3

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B020209
M. Wt: 218.21 g/mol
InChI Key: YNHHGNUVCCLFDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to "3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid," involves regiospecific reactions, highlighting the importance of precise control over the chemical processes to achieve the desired compound. Techniques such as single-crystal X-ray analysis have been pivotal in confirming the structures of synthesized compounds, ensuring the accuracy of the molecular architecture (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of related pyrazole compounds has been extensively studied using experimental and theoretical approaches, including IR-NMR spectroscopy and X-ray diffraction. These studies reveal detailed insights into the geometry, vibrational frequencies, and electronic properties of the molecules, contributing to a comprehensive understanding of their chemical behavior (Inkaya et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. These reactions include interactions with aminophenols and diaminopyridine, leading to the formation of novel compounds with distinct chemical properties. Theoretical studies have explored the mechanisms underlying these reactions, offering insights into the factors that govern reactivity and selectivity (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives are closely related to their molecular structure. Studies involving X-ray crystallography and spectroscopic techniques have elucidated the crystal packing, hydrogen bonding interactions, and conformational dynamics of these compounds. Such analyses are crucial for understanding the material characteristics and potential applications of pyrazole-based compounds (Demir et al., 2010).

Scientific Research Applications

  • Scientific Field: Biochemistry
    • Application Summary : “3-(4-methoxyphenyl) acrylic acid” has been studied for its effects on iron-induced testicular injury and oxidative stress . It’s a derivative of cinnamic acid, which is known for its antioxidant, hepatoprotective, and neuroprotective activities .
    • Methods of Application : The compound was synthesized and its effects were investigated via ex vivo and in silico studies . Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential . Oxidative testicular damage treatments were induced through the ex vivo incubation of tissue supernatant and 0.1 mM FeSO4 for 30 min at 37°C with different concentrations of the compound .
    • Results or Outcomes : The compound showed significant scavenging property as the concentration increases when compared with the standard quercetin . The MDA, CAT, ATPase, and ENTPDase activities were reduced when testicular damage was induced . A significant rise in GSH level and activity of SOD were observed . The results indicated that the compound has the potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Generally, handling organic compounds requires precautions to avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHHGNUVCCLFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233995
Record name 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

618383-46-3
Record name 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618383-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PK Sharma, N Chandak, P Kumar, C Sharma… - European journal of …, 2011 - Elsevier
1,3-Diaryl-4-formylpyrazoles 8 bearing benzenesulfonamide moiety at position-1 were synthesized as important intermediates following Vilsmeier–Haack strategy. Aldehyde moiety of 4-…
Number of citations: 77 www.sciencedirect.com
R Bala, P Kumari, S Sood, H Phougat… - Journal of …, 2019 - Wiley Online Library
The conversion of aldehydes into carboxylic acids using oxidizing agents is a common protocol in transformation chemistry. An efficient oxidation strategy of transformation of pyrazole‐4…
Number of citations: 14 onlinelibrary.wiley.com
M Ceruso, P Khloya, CT Supuran, PK Sharma - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 24 novel heterocyclic compounds—functionalized at position 4 with aldehyde (5a–5f), carboxylic acid (6a–6f), nitrile (7a–7f) and oxime (8a–8f) functional groups—bearing 6-…
Number of citations: 23 www.sciencedirect.com

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